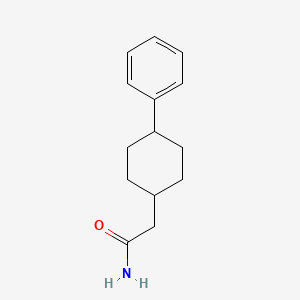
Cyclohexaneacetamide, 4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexaneacetamide, 4-phenyl- is an organic compound that belongs to the class of amides It features a cyclohexane ring attached to an acetamide group, with a phenyl group at the fourth position of the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexaneacetamide, 4-phenyl- typically involves the reaction of 4-phenylcyclohexanone with an amine, followed by acylation. One common method is the reaction of 4-phenylcyclohexanone with ammonia or a primary amine in the presence of a catalyst to form the corresponding imine, which is then reduced to the amine. The amine is subsequently acylated using acetic anhydride or acetyl chloride to yield Cyclohexaneacetamide, 4-phenyl-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Cyclohexaneacetamide, 4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.
Major Products:
Oxidation: Formation of 4-phenylcyclohexanone or 4-phenylcyclohexanoic acid.
Reduction: Formation of 4-phenylcyclohexylamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
科学的研究の応用
Cyclohexaneacetamide, 4-phenyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Cyclohexaneacetamide, 4-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
類似化合物との比較
Cyclohexaneacetamide: Lacks the phenyl group, resulting in different chemical and biological properties.
4-Phenylbutyramide: Similar structure but with a butyl chain instead of a cyclohexane ring.
N-Phenylacetamide: Contains a phenyl group attached directly to the acetamide moiety without the cyclohexane ring.
Uniqueness: Cyclohexaneacetamide, 4-phenyl- is unique due to the presence of both a cyclohexane ring and a phenyl group, which confer distinct steric and electronic properties. These features can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
6289-64-1 |
|---|---|
分子式 |
C14H19NO |
分子量 |
217.31 g/mol |
IUPAC名 |
2-(4-phenylcyclohexyl)acetamide |
InChI |
InChI=1S/C14H19NO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H2,15,16) |
InChIキー |
ZZPUKBZMALXNLL-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CC(=O)N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















